N-去甲依立替康

描述

N-Desmethyl eletriptan is a metabolite of eletriptan . It is formed from eletriptan primarily by the cytochrome P450 (CYP) isoform CYP3A4 in human liver microsomes . It is a synthetic drug belonging to the triptan class of medications and is used to treat migraine headaches.

Molecular Structure Analysis

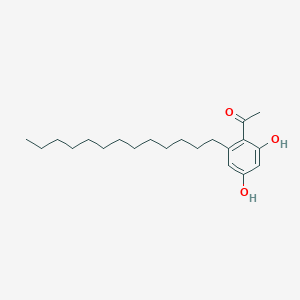

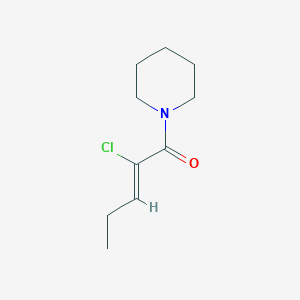

The molecular formula of N-Desmethyl eletriptan is C21H24N2O2S . The formal name is ®-5- [2- (phenylsulfonyl)ethyl]-3- (2-pyrrolidinylmethyl)-1H-indole . The InChi Code is InChI=1S/C21H24N2O2S/c24-26 (25,19-6-2-1-3-7-19)12-10-16-8-9-21-20 (13-16)17 (15-23-21)14-18-5-4-11-22-18/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2/t18-/m1/s1 .Physical And Chemical Properties Analysis

N-Desmethyl eletriptan has a molecular weight of 368.49 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 625.5±55.0 °C at 760 mmHg, and a flash point of 332.1±31.5 °C . It is soluble in acetonitrile, DMSO, and methanol .科学研究应用

- N-去甲依立替康有助于依立替康治疗偏头痛的疗效,其药代动力学特征与依立替康本身相当 .

- 新型的三级胺类药物,如口崩片和鼻喷剂,为难以吞咽药片或在偏头痛发作时出现恶心症状的患者提供了替代给药途径。 这些制剂可以快速吸收,从而尽早缓解疼痛 .

偏头痛治疗

药代动力学研究

作用机制

Target of Action

N-Desmethyl eletriptan is a metabolite of eletriptan . Eletriptan binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors , has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6 receptors . These receptors are primarily involved in the constriction of blood vessels and the inhibition of the release of pro-inflammatory neuropeptides .

Mode of Action

The mode of action of N-Desmethyl eletriptan is similar to that of its parent compound, eletriptan. It acts as an agonist at the 5-HT1B/1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system, which results in vasoconstriction and inhibition of pro-inflammatory neuropeptide release .

Biochemical Pathways

N-Desmethyl eletriptan is formed from eletriptan primarily by the cytochrome P450 (CYP) isoform CYP3A4 in human liver microsomes . This metabolic pathway plays a crucial role in the bioactivation of the compound.

Pharmacokinetics

The pharmacokinetics of N-Desmethyl eletriptan have been studied in humans and show that it rapidly penetrates the blood-brain barrier, with plasma concentrations peaking at about 1 hour after ingestion . The drug also inhibits P-glycoprotein activity , which may increase its bioavailability by preventing it from being excreted through the kidneys .

Result of Action

The molecular and cellular effects of N-Desmethyl eletriptan’s action are primarily related to its ability to cause vasoconstriction and inhibit the release of pro-inflammatory neuropeptides. This leads to a reduction in the inflammation and dilation of blood vessels that are associated with migraine headaches .

Action Environment

The action of N-Desmethyl eletriptan can be influenced by various environmental factors. For instance, the presence of CYP3A4 inhibitors can affect the metabolism of the compound and subsequently its efficacy . Additionally, the compound’s ability to inhibit P-glycoprotein activity suggests that its action could be influenced by factors that affect P-glycoprotein function .

安全和危害

生化分析

Biochemical Properties

N-Desmethyl Eletriptan interacts with the cytochrome P450 (CYP) isoform CYP3A4, which catalyzes its formation from Eletriptan . This interaction is part of the metabolic process that transforms Eletriptan into N-Desmethyl Eletriptan .

Cellular Effects

The cellular effects of N-Desmethyl Eletriptan are not well-studied. As a metabolite of Eletriptan, it may share some of its parent compound’s effects on cells. Eletriptan is known to act on the serotonin (5-HT1) receptors, which are involved in various cellular processes .

Molecular Mechanism

It is known that it is metabolized from Eletriptan primarily by the enzyme CYP3A4 . This process involves binding interactions with the enzyme, leading to the conversion of Eletriptan to N-Desmethyl Eletriptan .

Metabolic Pathways

N-Desmethyl Eletriptan is involved in the metabolic pathway of Eletriptan, which is primarily metabolized by the CYP3A4 enzyme . This process may also involve other enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that Eletriptan, the parent compound of N-Desmethyl Eletriptan, is a substrate for human P-glycoprotein (P-gp), which plays a role in drug transport .

属性

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTDENYTSCXDFO-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153525-55-4 | |

| Record name | N-Desmethyl eletriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153525554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYL ELETRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MOZ326Q5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the route of administration (oral vs. subcutaneous) affect the interaction between eletriptan and ketoconazole, a CYP3A4 inhibitor, and what is the impact on N-Desmethyl eletriptan formation?

A: Research indicates a differential drug-drug interaction (DDI) potential for eletriptan based on the route of administration when co-administered with ketoconazole, a CYP3A4 inhibitor []. Orally administered eletriptan, in the presence of ketoconazole, exhibited increased Cmax and AUCinf, suggesting reduced clearance. Concurrently, the formation of N-Desmethyl eletriptan, a pharmacologically active metabolite, decreased. Conversely, subcutaneous eletriptan administration with ketoconazole showed no significant changes in eletriptan Cmax or AUCinf. While N-Desmethyl eletriptan formation was detectable after subcutaneous administration, limited data from intermittent time points makes it difficult to draw definitive conclusions about the impact of ketoconazole in this context. This preclinical data highlights the need for further clinical evaluation of these interactions [].

Q2: What is the primary metabolic pathway of eletriptan in humans, and how do drug interactions affect this pathway?

A: Eletriptan is primarily metabolized by the CYP3A4 enzyme in the liver, leading to the formation of N-Desmethyl eletriptan, a significant metabolite found in human circulation at concentrations 10-20% of the parent drug []. Studies using human liver microsomes confirmed the dominant role of CYP3A4 in N-Desmethyl eletriptan formation. This metabolic process was significantly inhibited by known CYP3A4 inhibitors like troleandomycin, erythromycin, and miconazole, indicating a potential for drug-drug interactions []. Co-administration of eletriptan with CYP3A4 inhibitors could increase eletriptan plasma concentrations, potentially leading to altered efficacy or adverse effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride](/img/structure/B128412.png)